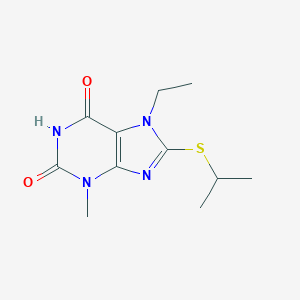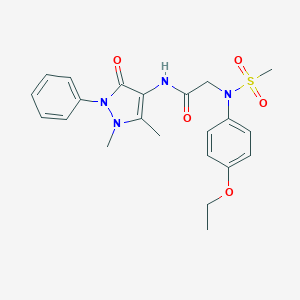
7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as Thio-caffeine, is a modified form of caffeine that has been synthesized to improve the bioavailability and pharmacological properties of caffeine. It has been shown to have potential applications in scientific research due to its unique properties and mechanisms of action.
Mécanisme D'action
7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dionee exerts its effects through a variety of mechanisms, including inhibition of adenosine receptors, modulation of neurotransmitter release, and regulation of intracellular signaling pathways. These mechanisms contribute to its ability to improve cognitive function, reduce inflammation, and inhibit cancer cell growth.
Biochemical and Physiological Effects
7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dionee has been shown to have a number of biochemical and physiological effects, including increased alertness and attention, reduced inflammation, and inhibition of cancer cell growth. It has also been shown to have antioxidant properties and may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dionee has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and interact with adenosine receptors in the brain. However, it also has limitations, including its potential toxicity at high doses and the need for careful dosing and monitoring in animal studies.
Orientations Futures
There are several potential future directions for research on thio-caffeine, including further exploration of its mechanisms of action, development of more efficient synthesis methods, and investigation of its potential as a therapeutic agent for a variety of conditions. Additionally, more research is needed to determine the safety and efficacy of thio-caffeine in human subjects.
Méthodes De Synthèse
7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dionee can be synthesized through a multi-step process involving the reaction of caffeine with thiol-containing compounds such as hexylthiol. The final product is purified through chromatography and characterized using spectroscopic techniques.
Applications De Recherche Scientifique
7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dionee has been used in a variety of scientific research applications due to its ability to cross the blood-brain barrier and interact with adenosine receptors in the brain. It has been shown to have potential as a cognitive enhancer, anti-inflammatory agent, and anti-cancer agent.
Propriétés
IUPAC Name |
7-hexyl-8-hexylsulfanyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2S/c1-4-6-8-10-12-22-14-15(21(3)17(24)20-16(14)23)19-18(22)25-13-11-9-7-5-2/h4-13H2,1-3H3,(H,20,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGRYENGWMAWKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCCCCCC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B406856.png)

![methyl 2-(2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406858.png)

![4-(4-bromophenyl)-6-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B406862.png)
![3-(4-Bromophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B406863.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B406865.png)
![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B406867.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(1-naphthyl)propanamide](/img/structure/B406869.png)
![3,3'-dimethyl-5-[2-(3-methyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B406871.png)
![4-Benzo[a]phenazin-5-ylmorpholine](/img/structure/B406873.png)

![(2-Methoxyphenyl)-[4-(2-thienyl)thiazol-2-yl]amine](/img/structure/B406875.png)
